1-(3-Methylphenyl)cyclohexane-1-carboxylic acid
CAS No.: 51275-30-0
Cat. No.: VC8416286
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51275-30-0 |
|---|---|
| Molecular Formula | C14H18O2 |
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 1-(3-methylphenyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H18O2/c1-11-6-5-7-12(10-11)14(13(15)16)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3,(H,15,16) |
| Standard InChI Key | QGEJIFXNNZFMKI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2(CCCCC2)C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)C2(CCCCC2)C(=O)O |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s core structure consists of a cyclohexane ring with two substituents at the 1-position:
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A carboxylic acid (-COOH) group.
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A 3-methylphenyl group (C₆H₄(CH₃)-).
The spatial arrangement of these groups influences the compound’s stereochemistry and reactivity. For instance, the cyclohexane ring’s chair conformation may position the substituents in equatorial or axial orientations, affecting intermolecular interactions .
Table 1: Comparative Structural Features of Related Compounds
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name, 1-(3-methylphenyl)cyclohexane-1-carboxylic acid, specifies the substituents’ positions. The absence of stereochemical descriptors (e.g., cis or trans) in the parent name suggests that the compound is typically analyzed as a racemic mixture unless resolved enantioselectively. Computational tools, such as those used for PubChem entries, can predict stereoisomerism and physicochemical properties .
Synthesis and Production Methods
Synthetic Routes
While no direct synthesis protocols for 1-(3-methylphenyl)cyclohexane-1-carboxylic acid are documented, analogous compounds suggest plausible pathways:
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Friedel-Crafts Acylation:
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Grignard Reaction:
Industrial-Scale Production
Optimized reaction conditions—such as solvent selection (e.g., dichloromethane), temperature control (80–120°C), and catalytic systems—are critical for maximizing yield and purity. Continuous-flow reactors may enhance scalability compared to batch processes .
Chemical and Physical Properties
Physicochemical Profile
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Molecular Weight: 234.3 g/mol (theoretical).
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Solubility: Limited aqueous solubility due to hydrophobic aryl and cyclohexane groups; soluble in polar aprotic solvents (e.g., DMSO, acetone) .
Reactivity
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Carboxylic Acid Reactions:
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Esterification: Reacts with alcohols under acidic conditions to form esters.
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Amide Formation: Couples with amines via carbodiimide-mediated reactions.
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Aromatic Substitution:
Research Applications
Medicinal Chemistry
The compound’s bifunctional structure makes it a candidate for drug discovery:
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Enzyme Inhibition: The carboxylic acid group can chelate metal ions in enzymatic active sites, potentially inhibiting metalloproteases or kinases .
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Prodrug Development: Ester derivatives may improve bioavailability for central nervous system targets .
Materials Science
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Polymer Modifiers: Incorporation into polyesters or polyamides could enhance thermal stability.
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Liquid Crystals: The rigid cyclohexane-phenyl core may stabilize mesophases in display technologies.
Biological Activity and Mechanisms
Cytotoxicity Profiling
Preliminary studies on similar compounds suggest dose-dependent cytotoxicity in cancer cell lines (IC₅₀: 10–50 μM), possibly via apoptosis induction .
Comparison with Structural Analogues
Table 2: Biological Activity of Related Carboxylic Acid Derivatives
Future Research Directions
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Stereoselective Synthesis: Resolving enantiomers could unveil differential biological activities.
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Computational Modeling: DFT studies may predict binding affinities for disease-related targets.
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Hybrid Derivatives: Conjugation with bioactive moieties (e.g., sulfonamides) may enhance therapeutic potential.
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